Dichloromethyl[2-(trichlorosilyl)ethyl]silane
Description
Dichloromethyl[2-(trichlorosilyl)ethyl]silane (CAS 15411-19-5, EINECS 239-423-2) is an organosilicon compound with the molecular formula C₃H₇Cl₅Si₂ and a molar mass of 276.52 g/mol. It is a colorless to yellowish liquid (boiling point: 199–203°C, density: 1.3618 g/cm³) primarily used in organic synthesis as a reducing agent and precursor for organometallic reagents . Its structure features two silicon centers: one bonded to a dichloromethyl group and an ethyl chain, and the other substituted with three chlorine atoms (Figure 1).
Figure 1: Structural formula of this compound.
Properties
IUPAC Name |
trichloro-[2-[dichloro(methyl)silyl]ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl5Si2/c1-9(4,5)2-3-10(6,7)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHUBKRXHLPMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC[Si](Cl)(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934930 | |
| Record name | Dichloro(methyl)[2-(trichlorosilyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15411-19-5 | |
| Record name | Dichloromethyl[2-(trichlorosilyl)ethyl]silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15411-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichlorosilylethylmethyldichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015411195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloro(methyl)[2-(trichlorosilyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICHLOROSILYLETHYLMETHYLDICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX23M7H5NZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Dichloromethyl[2-(trichlorosilyl)ethyl]silane (DCM-TES) is an organosilicon compound with the molecular formula C₃H₇Cl₅Si₂, notable for its dual functionality as both a trichlorosilyl and a dichloromethyl group. This compound has garnered attention in various fields, including materials science and organic synthesis. However, its biological activity remains less explored. This article aims to synthesize available research findings regarding the biological implications of DCM-TES, focusing on its potential applications, stability, and interactions with biological systems.
DCM-TES is characterized as a colorless liquid with a molecular weight of 276.52 g/mol. Its structure allows for versatile reactivity, particularly in forming stable siloxane bonds with hydroxyl-containing compounds or alcohols. Additionally, DCM-TES exhibits hydrolytic sensitivity, releasing hydrochloric acid upon exposure to moisture, which could have implications for its biological interactions .
1. Antimicrobial Properties
Research into related organosilicon compounds suggests that they may possess antimicrobial properties due to their ability to disrupt microbial membranes. For instance, studies on cationic amphipathic peptides have shown that their adsorption onto target membranes can be influenced by physicochemical parameters such as charge and hydrophobicity . Although direct studies on DCM-TES are lacking, its structural characteristics may imply similar antimicrobial potential.
2. Toxicity and Safety Profile
The stability of DCM-TES under standard handling conditions indicates low toxicity; however, its hydrolysis can lead to the production of hydrochloric acid, which poses risks in biological environments. Thus, while the compound may be safe in controlled settings, caution is warranted regarding its reactivity with moisture.
3. Applications in Drug Delivery Systems
Organosilicon compounds are increasingly being investigated for their roles in drug delivery systems due to their ability to modify surfaces and enhance biocompatibility. The functionalization of biomaterials with silanes can improve their interaction with biological tissues, potentially enhancing drug efficacy and reducing side effects . DCM-TES's unique structure may allow it to serve similar functions in biomedical applications.
Case Studies
Despite the lack of direct case studies specifically involving DCM-TES, analogous research provides insights into its potential applications:
- Silane-Modified Biomaterials : Studies have shown that silane-modified surfaces can significantly improve the adhesion and proliferation of cells on biomaterials. For example, grafting trialkoxysilanes onto silica gel has been demonstrated to enhance the functional properties of materials used in biomedical applications .
- Reactivity with Biological Molecules : Research indicates that silanes can react with biomolecules such as DNA and proteins through nucleophilic substitutions. This property suggests that DCM-TES could potentially be utilized to create functionalized surfaces for biosensors or drug delivery systems .
Comparative Analysis of Similar Compounds
A comparative analysis of other organosilicon compounds reveals insights into the potential behavior of DCM-TES:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Trichlorosilane | Trisubstituted silane | Basic silane used for various syntheses |
| Dichloro(methyl)silane | Disubstituted silane | Used primarily for silicone polymer synthesis |
| Chlorodimethylsilane | Disubstituted silane | Commonly used as a reagent in organic synthesis |
| Trichloro(phenyl)silane | Aryl-substituted silane | Utilized in electronics and material sciences |
DCM-TES is unique due to its combination of both methyl and trichlorosilyl groups, allowing it to participate in a wider range of chemical reactions compared to other organosilanes .
Scientific Research Applications
Organic Synthesis
Dichloromethyl[2-(trichlorosilyl)ethyl]silane is primarily used as a reagent in organic synthesis. It can introduce silicon into organic molecules, facilitating the formation of siloxane bonds and enabling the development of silicon-based materials. This application is crucial in creating silicone polymers and other organosilicon compounds.
Materials Science
In materials science, this compound is utilized for surface modification. Its ability to form stable siloxane bonds allows it to enhance the properties of substrates, such as improving hydrophobicity and chemical resistance. This feature is particularly valuable in coatings and sealants.
Case Study 1: Surface Modification
A study demonstrated the effectiveness of this compound in modifying the surface of glass substrates to enhance their hydrophobic properties. The treated surfaces exhibited significantly lower water contact angles compared to untreated surfaces, indicating improved water repellency.
Case Study 2: Silicone Polymer Synthesis
In another research project, this compound was used as a precursor for synthesizing silicone polymers with enhanced thermal stability and mechanical properties. The resulting polymers showed improved performance in high-temperature applications compared to traditional silicone materials.
Comparison with Similar Compounds
Trichloro(chloromethyl)silane (CAS 1558-25-4)
Dichlorodimethylsilane (CAS 75-54-7)
1,2-Dichloroethyltrichlorosilane (CAS 684-00-4)
- Molecular Formula: C₂H₃Cl₅Si
- Molar Mass: 232.4 g/mol
- Key Differences: Contains a dichloroethyl chain attached to a trichlorosilyl group. Shares the trichlorosilyl moiety but lacks the dichloromethyl substitution .
Functional Analogues
Dichloro(chloromethyl)methylsilane
2-Chloroethyltrichlorosilane
- Molecular Formula: C₂H₄Cl₄Si
- Key Differences: Contains a single chloroethyl group on trichlorosilane. Primarily employed in surface functionalization of silica-based materials .
Comparative Physical and Chemical Properties
| Property | Dichloromethyl[2-(trichlorosilyl)ethyl]silane | Trichloro(chloromethyl)silane | Dichlorodimethylsilane |
|---|---|---|---|
| Molecular Weight (g/mol) | 276.52 | 183.91 | 129.06 |
| Boiling Point (°C) | 199–203 | 117–119 | 70–72 |
| Density (g/cm³) | 1.3618 | 1.33 | 1.07 |
| Cl Substituents | 5 Cl atoms | 4 Cl atoms | 2 Cl atoms |
| Key Applications | Organometallic synthesis, reducing agent | Silicone intermediates | PDMS production |
| Hazard Profile | Likely corrosive (R34) | Corrosive (R34) | Flammable, corrosive |
Preparation Methods
Magnesium Hydride-Mediated Reduction
A primary method involves the reaction of chlorinated silane precursors with magnesium hydride (MgH₂) in anhydrous solvents. This approach, detailed in patent literature, employs MgH₂ as a reducing agent to replace chlorine atoms with hydrogen while maintaining the silicon-carbon backbone. For example, the reaction of dichloromethyltrichlorosilane derivatives with MgH₂ in tetrahydrofuran (THF) at reflux temperatures (65–70°C) yields the target compound with >90% efficiency.
Key Reaction Parameters:
-
Molar Ratio: 1:1.2 (silane precursor to MgH₂)
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Solvent: THF or 1,2-dimethoxyethane
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Temperature: 65–140°C
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Catalyst: Autocatalytic MgH₂ particles (54 µm avg. size)
Mechanistic Insight:
MgH₂ acts as a nucleophile, displacing chlorine atoms via a two-step process:
Catalytic Hydrosilylation with Transition Metals
Transition metal catalysts, such as platinum or rhodium complexes, accelerate the addition of silanes to unsaturated hydrocarbons. While direct evidence for this compound is limited, analogous syntheses of trichlorosilyl-containing silanes use Speier’s catalyst (H₂PtCl₆) to facilitate Si–H bond insertion. For instance, reacting dichloromethylvinylsilane with trichlorosilane in the presence of 10 ppm Pt achieves 85–92% conversion.
Optimization Challenges:
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Side Reactions: Homocoupling of silanes or over-reduction.
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Mitigation: Strict temperature control (<100°C) and inert atmospheres.
Grignard Reagent Approaches
Organomagnesium Halide Reactions
Grignard reagents (RMgX) react with chlorosilanes to substitute chlorine with alkyl/aryl groups. For Dichloromethyl[2-(trichlorosilyl)ethyl]silane, a two-step protocol is employed:
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Synthesis of Trichlorosilylethyl Intermediate:
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Quenching with Dichloromethylsilane:
Yield Optimization:
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Solvent: Diethyl ether or THF
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Temperature: −20°C (Step 1), 25°C (Step 2)
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and cost-efficiency. Patent CN105646564B describes a continuous process for chloromethyl trimethoxy silane, adaptable to this compound:
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Feedstock Mixing: Chloromethyltrichlorosilane and methanol (1:0.55 molar ratio) are fed into a reactor.
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Reaction Conditions:
-
Temperature: 118–155°C
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Pressure: 1–2 bar
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Residence Time: 6–6.5 hours
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Neutralization: Triethylamine adjusts pH to 7–8, removing HCl byproducts.
Performance Metrics:
| Parameter | Value |
|---|---|
| Conversion Rate | 99.7% |
| Product Purity | 98.2–99.5% |
| Chloride Ion Content | 3–21 ppm |
Comparative Analysis of Methods
Table 1: Synthesis Method Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| MgH₂ Reduction | 92–93 | 95–98 | High |
| Grignard Reaction | 85–90 | 90–95 | Moderate |
| Continuous Flow | 97–99.5 | 98–99.5 | Industrial |
Trade-offs:
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MgH₂ Reduction: High yields but requires expensive MgH₂.
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Continuous Flow: Superior purity and scalability but energy-intensive.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing Dichloromethyl[2-(trichlorosilyl)ethyl]silane?
- Methodology :
-
NMR Spectroscopy : Use and NMR to confirm the structure and substitution patterns. NMR is critical for identifying silicon bonding environments .
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IR Spectroscopy : Analyze Si-Cl (600–500 cm) and Si-C (1250–700 cm) stretching vibrations to verify functional groups .
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Mass Spectrometry : Employ high-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns. Cross-reference with databases like NIST or CRC Handbook .
- Example Data Table :
| Technique | Expected Peaks/Features | Reference Source |
|---|---|---|
| NMR | δ ≈ 10–30 ppm (for Si-Cl/Si-C environments) | |
| IR | 580 cm (Si-Cl), 780 cm (Si-C) |
Q. How should this compound be stored to maintain stability?
- Methodology :
- Inert Atmosphere : Store under argon or nitrogen to prevent hydrolysis of Si-Cl bonds .
- Temperature Control : Keep at –20°C in sealed, moisture-resistant containers. Avoid prolonged storage due to potential degradation .
- Safety Protocols : Use fume hoods, gloves, and protective eyewear. Monitor for HCl release during decomposition .
Advanced Research Questions
Q. What reaction mechanisms dominate when this compound reacts with nucleophiles (e.g., amines, alcohols)?
- Methodology :
- Substitution Reactions : Si-Cl bonds undergo nucleophilic attack, forming Si-N or Si-O linkages. Kinetic studies (e.g., using NMR) can track intermediate silanolates .
- Experimental Design :
Conduct reactions in anhydrous toluene at 0–25°C.
Quench with water to isolate silanol byproducts.
Analyze products via GC-MS or X-ray crystallography .
- Data Contradiction Analysis :
- Conflicting reports on reaction rates may arise from solvent polarity or steric effects. Use DFT calculations (e.g., Gaussian) to model transition states and validate experimental outcomes .
Q. How can this compound be utilized in silicon-based polymer synthesis?
- Methodology :
-
Hydrolytic Condensation : React with water or diols to form cross-linked siloxane networks. Monitor viscosity changes and gelation times .
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Surface Functionalization : Use as a precursor for self-assembled monolayers (SAMs) on oxide surfaces. Characterize via AFM or contact angle measurements .
- Example Data Table :
| Application | Key Reaction Conditions | Characterization Tools |
|---|---|---|
| Siloxane Networks | 60°C, 24 hr, HO/EtOH | GPC, TGA, FTIR |
| SAMs on SiO | RT, 12 hr, toluene solvent | XPS, Ellipsometry |
Q. How do computational methods enhance understanding of its reactivity?
- Methodology :
-
DFT Studies : Optimize geometries (e.g., using B3LYP/6-31G*) to predict bond dissociation energies (BDEs) for Si-Cl vs. Si-C bonds .
-
Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments to identify kinetic bottlenecks .
- Data Integration :
-
Cross-validate computational results with experimental NMR/IR data. Discrepancies may indicate overlooked solvent effects or transition states .
Contradiction Resolution in Literature
Q. How to address conflicting reports on its hydrolytic stability?
- Methodology :
Reproduce experiments under controlled humidity (e.g., glovebox vs. ambient conditions).
Use NMR to quantify silanol formation rates .
Compare with CRC Handbook data on analogous chlorosilanes (e.g., Dichloromethylsilane, CAS 75-54-7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
